molecular formula C9H9ClFN B8048448 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048448
M. Wt: 185.62 g/mol
InChI Key: JMQKJGZNLLFZRK-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features chlorine and fluorine atoms at the 4th and 5th positions, respectively, on the indene ring structure, and an amine group at the 1st position.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Amination: The synthesis of this compound typically involves halogenation of indene to introduce chlorine and fluorine atoms, followed by amination to add the amine group.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using controlled conditions to ensure the selective introduction of halogens and the amine group. This often involves the use of specific catalysts and solvents to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the compound or its derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH₃) or alkylamines.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interaction with specific molecular targets and pathways. The presence of halogen atoms and the amine group allows it to bind to receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the fluorine atom.

  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the chlorine atom.

  • 2,3-Dihydro-1H-inden-1-amine: Lacks both halogen atoms.

Uniqueness: 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQKJGZNLLFZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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